molecular formula C21H16 B044893 2-methyl-1,1'-Binaphthalene CAS No. 118018-45-4

2-methyl-1,1'-Binaphthalene

Cat. No. B044893
M. Wt: 268.4 g/mol
InChI Key: YJFPWGKKKSWQKZ-UHFFFAOYSA-N
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Description

2-Methyl-1,1’-Binaphthalene is a derivative of binaphthalene, a polycyclic aromatic hydrocarbon . It is a complex organic compound that has been the subject of various studies .


Synthesis Analysis

The synthesis of 2-Methyl-1,1’-Binaphthalene has been achieved via the Suzuki Cross-Coupling Reaction . This reaction involves the coupling of a boronic acid or ester with a vinyl, aryl halide, or triflate . Another synthesis route involves the anodic dehydrogenative homo-coupling of 2-naphthylamines .


Chemical Reactions Analysis

The Suzuki Cross-Coupling Reaction is a key chemical reaction involved in the synthesis of 2-Methyl-1,1’-Binaphthalene . Other reactions may involve the use of different catalysts .

Scientific Research Applications

  • Oxidative Skeletal Rearrangement for Azaacenes Synthesis : Takeda, Okazaki, and Minakata (2014) discovered a novel oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) that facilitates the selective synthesis of U-shaped azaacenes, highlighting potential applications in various fields (Takeda, Okazaki, & Minakata, 2014).

  • Enzymatic Resolution for Enantiomer Purification : Kiefer et al. (1994) demonstrated the enzymatic resolution of (1,1′-binaphthalene)-2,2′-dithiol, achieving 98% enantiomeric excess (ee), making it a promising method for enantiomer purification in organic synthesis (Kiefer, Vogel, Helmchen, & Nuber, 1994).

  • Resolution of Optical Isomers : Tamai et al. (1990) used (R)-()-2-aminobutanol to effectively resolve optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to both highly pure enantiomers on a preparative scale (Tamai et al., 1990).

  • Chiral Inducer in Asymmetric Catalysis : Gladiali et al. (1998) found that 2-Diphenylphosphino-2′-diphenylphosphinyl-1,1′-binaphthalene (BINAPO) is an effective chiral inducer for enantioselective catalysis, particularly in the asymmetric hydrosilylation of styrene under palladium-catalyzed conditions (Gladiali et al., 1998).

  • Stereospecific Conversion in Organic Synthesis : Hattori et al. (2001) demonstrated a highly stereospecific conversion of C-centrochirality of 3,4-dihydro-2H-1,1′-binaphthalen-1-ol into axial chirality of 3,4-dihydro-1,1′-binaphthalene, providing potential access to novel synthetic pathways (Hattori et al., 2001).

  • Preparation of Enantiomerically Pure Compounds : Holakovský, Hovorka, and Stibor (2000) developed a method for enantioselective synthesis of binaphthol-based tridentate ligands, which facilitated the reduction of acetophenone with LiAlH4 modified with the ligand (Holakovský, Hovorka, & Stibor, 2000).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin and eye irritation, respiratory irritation, and may be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methyl-1-naphthalen-1-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFPWGKKKSWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1,1'-Binaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
T Hattori, M Date, K Sakurai, N Morohashi, H Kosugi… - Tetrahedron …, 2001 - Elsevier
C-Centrochirality of 3,4-dihydro-2′-methoxy-2-methyl-2H-1,1′-binaphthalen-1-ol (R,R)-3e, which had been prepared by diastereoselective 1,2-addition of a 2-methoxy-1-…
Number of citations: 72 www.sciencedirect.com
J Goto, N Goto, T Nambara - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
Two sensitive chiral derivatization reagents,(+)—and (~)—2—methyl-1, 1'-binaphthalene—2'—carbonyl nitriles, have been newly developed. These were prepared from dimethyl l, l'—…
Number of citations: 52 www.jstage.jst.go.jp
J Goto, N Goto, G Shao, M Ito, A Hongo… - Analytical …, 1990 - jstage.jst.go.jp
Two sensitive and moderately reactive chiral derivatization reagents having a binaphthalene moiety as a fluorophore and carbonyl cyanide as a reacting group toward enantiomeric …
Number of citations: 24 www.jstage.jst.go.jp
Á Mosquera, MA Pena, J Perez Sestelo… - European Journal of …, 2013 - Wiley Online Library
1′‐Binaphthalenes and heterocyclic analogues can be efficiently prepared by palladium‐catalysed cross‐coupling reactions between tri(1‐naphthyl)indium reagents and 1‐…
G Shao, J Goto, T Nambara - Journal of liquid chromatography, 1991 - Taylor & Francis
The separation and determination of (-)- and (+)-propranolols in plasma by high-performance liquid chromatography (HPLC) are described. the newly developed method is based on …
Number of citations: 14 www.tandfonline.com
AN Cammidge, KVL Crépy - Tetrahedron, 2004 - Elsevier
The synthesis of atropisomeric 1,1′-binaphthalenes can be achieved using an asymmetric Suzuki cross-coupling reaction. The Suzuki reaction leading to such hindered compounds is …
Number of citations: 168 www.sciencedirect.com
C Yao, Y Chen, R Sun, C Wang, Y Huang… - Organic & Biomolecular …, 2021 - pubs.rsc.org
Binaphthyl–prolinol ligands were designed and applied in enantioselective arylation of aromatic aldehydes and sequential arylation–lactonization of methyl 2-formylbenzoate. Under …
Number of citations: 11 pubs.rsc.org
M Genov, A Almorín, P Espinet - Chemistry–A European …, 2006 - Wiley Online Library
Naphthylboronic acids prepared as reported in the literature are contaminated with HCl. A very simple purification prior to their use in Suzuki–Miyaura couplings has been found to be …
S Nagy, G Dargó, P Kisszékelyi, Z Fehér… - New Journal of …, 2019 - pubs.rsc.org
This work presents the first successful applications of cinchona-thiosquaramides in asymmetric reactions. Binaphthyl-cinchona squaramides and thiosquaramides were synthesised, …
Number of citations: 19 pubs.rsc.org
XX Sun, LZ Sun, HY Aboul‐Enein - Biomedical …, 2001 - Wiley Online Library
Structures and related enantioselectivities of the respective chiral derivatization reagents (CDRs) for drug enantioseparation by high‐performance chromatography based upon pre‐…

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